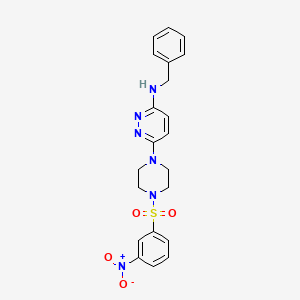
N-benzyl-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-6-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-6-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE typically involves multi-step organic reactionsThe nitrobenzenesulfonyl group is then added through a sulfonation reaction . Common reagents used in these reactions include benzyl chloride, piperazine, and nitrobenzenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-6-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and piperazine groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of new compounds with different functional groups .
Scientific Research Applications
N-BENZYL-6-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-6-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities with N-BENZYL-6-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE.
Piperazine Derivatives: Compounds containing the piperazine moiety, such as certain antipsychotic drugs, also show similarities.
Uniqueness
What sets N-BENZYL-6-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H22N6O4S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-benzyl-6-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine |
InChI |
InChI=1S/C21H22N6O4S/c28-27(29)18-7-4-8-19(15-18)32(30,31)26-13-11-25(12-14-26)21-10-9-20(23-24-21)22-16-17-5-2-1-3-6-17/h1-10,15H,11-14,16H2,(H,22,23) |
InChI Key |
DNNWGFILNPDQCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide](/img/structure/B11253115.png)

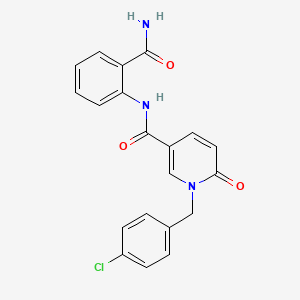

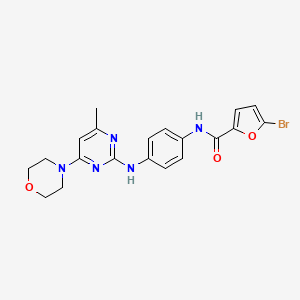
![N-(2-methylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253150.png)
![(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11253156.png)
![N-(4-Ethylphenyl)-2-{[6-(pyridin-4-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11253164.png)
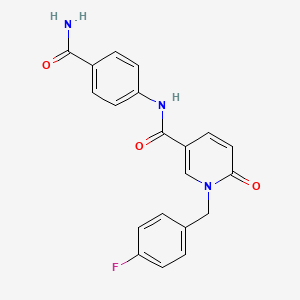
![N-[(4-Oxo-3,4-dihydrophthalazin-1-YL)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11253173.png)
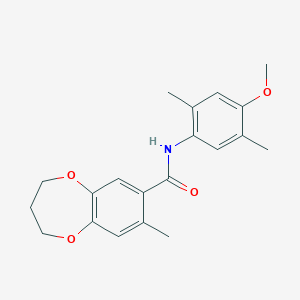
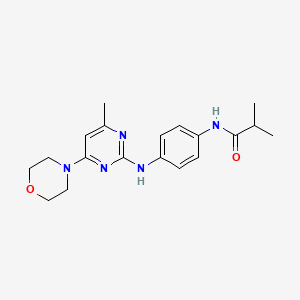
![N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B11253187.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B11253190.png)
